Copper--holmium (2/1)
Description
Significance of Rare-Earth Intermetallics in Advanced Materials Research
Rare-earth intermetallics are crucial for a variety of high-tech applications. Their strong magnetic anisotropy, a direct result of the 4f electron shell, makes them ideal for creating high-performance permanent magnets used in everything from electric motors to computer hard drives. openaccessjournals.comaip.orgscience.gov The unique electronic structures of these compounds also lend themselves to applications in catalysis, where they can facilitate specific chemical reactions. openaccessjournals.com Furthermore, their distinct electrical and thermal properties are of interest for thermoelectric devices and as superconductors. mdpi.comhexapb.com The ongoing investigation into these materials promises to yield even more advanced applications in aerospace, electronics, and energy sectors. openaccessjournals.com
Overview of Copper-Holmium Intermetallic Systems in Scientific Literature
The copper-holmium (Cu-Ho) system has been the subject of scientific investigation, with a focus on understanding its phase diagram and the properties of its constituent intermetallic compounds. cmu.edu Research has identified several stable compounds, including Cu₅Ho, Cu₂Ho, and CuHo. cmu.edu Studies have detailed the crystallographic structures of these compounds, with Cu₂Ho being identified as having an orthorhombic CeCu₂-type structure. cmu.edu The magnetic properties of rare-earth copper intermetallics, including those with holmium, are a significant area of study. These materials often exhibit complex magnetic ordering phenomena at low temperatures. jps.jpjps.jpresearchgate.net The investigation of these systems contributes to a fundamental understanding of magnetism and the behavior of materials at the quantum level. jps.jp
Research Gaps and Motivations for In-Depth Studies on Cu₂Ho
While the basic crystallographic and some thermodynamic properties of Cu₂Ho are known, a comprehensive understanding of its physical properties remains an area of active research. A significant motivation for in-depth studies is the potential for discovering novel magnetic and electronic phenomena. The complex interactions in rare-earth intermetallics can lead to unusual magnetic states, which are of fundamental interest and could have applications in future technologies like spintronics. mdpi.com
Holmium itself possesses the highest magnetic moment of any naturally occurring element and is used in high-strength magnets and as a neutron absorber in nuclear reactors. samaterials.comstanfordmaterials.com Understanding how these properties manifest in an intermetallic compound like Cu₂Ho is a key driver of research. For instance, holmium-based intermetallic alloys are being explored as efficient cryomagnetic coolers. rsc.org
A detailed characterization of the electronic band structure, thermal expansion, and magnetocaloric effect of Cu₂Ho is necessary to fully assess its potential for technological applications. The exploration of such properties represents a gap in the current literature that motivates further experimental and theoretical investigations. The pursuit of new materials with tailored magnetic and thermal responses for energy-efficient technologies provides a strong impetus for a deeper understanding of the Cu₂Ho compound.
Structure
2D Structure
Properties
CAS No. |
60861-99-6 |
|---|---|
Molecular Formula |
Cu2Ho |
Molecular Weight |
292.02 g/mol |
IUPAC Name |
copper;holmium |
InChI |
InChI=1S/2Cu.Ho |
InChI Key |
CVOREYHYBWTASQ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Ho] |
Origin of Product |
United States |
Synthesis Methodologies for Copper Holmium 2/1 Intermetallic Compound
Advanced Approaches to Stoichiometric Cu₂Ho Formation
The formation of a single-phase, stoichiometric Cu₂Ho compound is critical for its application. Several synthesis techniques have been developed to achieve this, each with distinct advantages and process parameters. These methods include arc melting, powder metallurgy, and electrochemical routes.
Arc melting is a widely used laboratory-scale technique for synthesizing intermetallic compounds directly from their constituent elements. dokumen.pub The process involves melting high-purity copper and holmium in the precise 2:1 atomic ratio within a water-cooled copper hearth. amazemet.com An electric arc is generated between a non-consumable tungsten electrode and the raw materials, creating temperatures high enough to melt the metals, which can exceed 3000°C. amazemet.comsheffield.ac.uk
To prevent oxidation of the highly reactive holmium and the molten alloy, the procedure is carried out in a high-vacuum chamber backfilled with an inert gas, typically high-purity argon. iitk.ac.in To further minimize residual oxygen, a getter material like titanium is often melted first to absorb any remaining oxygen in the chamber. bham.ac.uk A key to achieving a homogenous Cu₂Ho compound is to re-melt the resulting alloy button multiple times, flipping it over between each melting step. iitk.ac.in This repeated melting and solidification process, often performed three to four times, helps to ensure a uniform distribution of the copper and holmium atoms throughout the final ingot. iitk.ac.inbham.ac.uk The water-cooled copper hearth is crucial as it rapidly extracts heat, facilitating solidification while preventing contamination of the melt, which can be a concern with traditional crucible materials. amazemet.com
| Arc Melting Parameter | Description | Purpose |
| Atmosphere | High-vacuum chamber backfilled with inert gas (e.g., Argon) | Prevents oxidation of reactive metals at high temperatures. iitk.ac.in |
| Hearth | Water-cooled copper crucible | Prevents contamination of the alloy and withstands high temperatures. amazemet.com |
| Melting Process | Electric arc from a tungsten electrode | Generates intense heat (>3000°C) to melt the constituent metals. sheffield.ac.uk |
| Homogenization | Repeated melting and flipping of the alloy button | Ensures uniform composition and phase purity. iitk.ac.in |
| Getter Material | A piece of high oxygen affinity material (e.g., Titanium) | Absorbs residual oxygen in the chamber before melting the primary alloy. bham.ac.uk |
Powder metallurgy (PM) offers an alternative route for producing Cu₂Ho components, particularly when complex shapes are desired or when melting is impractical. wikipedia.org The process begins with the production of fine powders of copper and holmium. wikipedia.org These powders are then precisely weighed and blended to achieve the target 2:1 stoichiometry.
The blended powder mixture is then compacted under high pressure in a die to form a "green" part. youtube.com This compaction process brings the particles into close contact, providing mechanical strength to the green component. wikipedia.org The final and most critical step is sintering, where the green part is heated in a controlled atmosphere furnace to a temperature below the melting point of the Cu₂Ho compound. wikipedia.orgyoutube.com During sintering, the individual metal particles bond together through solid-state diffusion, reducing porosity and increasing the density and strength of the final component. youtube.com The ability to create porous products is also a unique attribute of powder metallurgy. copper.org The properties of the final product are highly dependent on the characteristics of the initial powders (size, shape, purity) and the sintering parameters (temperature, time, atmosphere). copper.org
| Powder Metallurgy Stage | Description | Key Objective |
| Powder Production | Creation of fine copper and holmium powders via methods like atomization or electrolysis. youtube.com | Obtain powders with controlled particle size, shape, and purity. |
| Blending | Mixing of copper and holmium powders in a 2:1 atomic ratio. | Achieve a homogenous distribution for uniform reaction during sintering. |
| Compaction | Pressing the powder mixture into a die at high pressure. | Form a "green" part with sufficient handling strength and particle-to-particle contact. wikipedia.org |
| Sintering | Heating the compacted part below its melting point in a controlled atmosphere. | Bond particles via diffusion to form a solid, densified component. youtube.com |
Electrochemical methods provide a route to synthesize copper-holmium alloys, including the Cu₂Ho phase, often as thin films. csu.edu.cn This technique involves the reduction of holmium ions (Ho³⁺) onto a copper cathode from a molten salt electrolyte, such as a mixture of KCl-HoCl₃. csu.edu.cn The process is typically carried out at elevated temperatures (e.g., 1066 K). csu.edu.cn
By controlling the electrochemical potential, different intermetallic compounds can be formed sequentially. Studies using methods like cyclic voltammetry have shown that as Ho³⁺ is reduced on the copper electrode, a series of intermetallic compounds, including HoCu, HoCu₂, HoCu₄, and HoCu₅, are formed in sequence before the deposition of pure metallic holmium. csu.edu.cn Potentiostatic electrolysis, where the potential is held constant at a value corresponding to the formation of Cu₂Ho, can be used to deposit a film of the desired phase. The structure and composition of the resulting alloy film are typically confirmed using X-ray diffraction. csu.edu.cn
| Electrochemical Parameter | Influence on Synthesis |
| Electrolyte Composition | Provides the source of Ho³⁺ ions for deposition (e.g., KCl-HoCl₃). csu.edu.cn |
| Temperature | Affects reaction kinetics and diffusion rates (e.g., 1066 K). csu.edu.cn |
| Electrode Potential | Determines which Cu-Ho intermetallic phase is formed and deposited. csu.edu.cn |
| Current Density | Can influence the morphology and structure of the deposited alloy film. nih.gov |
Control of Microstructure and Phase Purity in Cu₂Ho Synthesis
Achieving a single-phase Cu₂Ho compound with a controlled microstructure is paramount for predictable performance. The Cu₂Ho intermetallic compound crystallizes in the orthorhombic CeCu₂-type crystal structure. cmu.edu Deviations from the correct stoichiometry or improper processing can lead to the formation of other Cu-Ho phases (e.g., CuHo, Cu₅Ho) or the presence of unreacted copper or holmium, all of which can compromise the material's properties. cmu.edu
In solidification techniques like arc melting, the cooling rate plays a significant role in determining the grain size and morphology. Rapid cooling, inherent to the water-cooled copper hearth, can lead to a fine-grained microstructure. Post-synthesis annealing, a heat treatment step where the alloy is held at an elevated temperature for an extended period (e.g., 2-3 weeks at 700-800 °C for some Cu-lanthanide systems), is often necessary to improve homogeneity, relieve internal stresses, and ensure the formation of the stable, ordered Cu₂Ho crystal structure. cmu.edu
For powder metallurgy, microstructure control is achieved by managing powder particle size, compaction pressure, and sintering conditions. The final grain size is related to the initial powder particle size, while the level of porosity is a direct function of compaction pressure and sintering temperature and time. copper.org
In additive manufacturing, a related powder-based technique, process parameters like laser power and scanning speed can be precisely adjusted to control the thermal gradient and solidification rate, thereby influencing the grain structure and phase formation. youtube.comyoutube.com Similar principles apply to the synthesis of intermetallics, where controlling the heat input can prevent the formation of undesirable phases or defects. youtube.com
Influence of Processing Parameters on Cu₂Ho Formation Kinetics
The kinetics of Cu₂Ho formation, or the rate at which the compound forms, is strongly dependent on the synthesis method and its associated processing parameters.
In Arc Melting: The formation is primarily a liquid-state reaction. The kinetics are extremely rapid once the elements are molten. The key parameter is ensuring sufficient time in the molten state and sufficient mixing (through repeated melting) to allow the reaction to go to completion and achieve homogeneity. iitk.ac.in
In Powder Metallurgy: The formation is a solid-state diffusion process. The kinetics are governed by factors that influence atomic mobility.
Temperature: Higher sintering temperatures increase the diffusion rate of copper and holmium atoms, accelerating the formation of the Cu₂Ho phase.
Particle Size: Smaller initial powder particles provide a larger surface area for reaction and shorter diffusion distances, leading to faster formation kinetics. copper.org
Pressure: While primarily affecting the green density, higher compaction pressure ensures more intimate contact between particles, which can enhance the initial stages of sintering. wikipedia.org
In Electrochemical Synthesis: The formation rate is controlled by electrochemical parameters.
Current Density/Potential: A higher current density or a more negative applied potential (within the appropriate range) can increase the rate of Ho³⁺ reduction and subsequent alloy formation. However, excessively high rates can lead to poor quality or dendritic deposits. nih.gov
Temperature: Increasing the temperature of the molten salt bath enhances the diffusion of Ho atoms into the copper cathode, with the diffusion coefficient estimated to be in the range of 10⁻¹⁰–10⁻¹¹ cm²/s. csu.edu.cn
By carefully manipulating these parameters, the synthesis process can be optimized to produce the Copper--Holmium (2/1) compound with high phase purity and a tailored microstructure.
Crystallographic Structure and Advanced Structural Characterization of Cu₂ho
Determination of Crystal Structure and Lattice Parameters
The fundamental understanding of any crystalline material begins with the determination of its crystal structure and lattice parameters. For Cu₂Ho, these have been primarily established through X-ray diffraction studies.
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of constructive interference. The analysis of the angles and intensities of these diffracted beams allows for the determination of the crystal's unit cell dimensions.
Studies on Cu₂Ho have revealed that it crystallizes in the orthorhombic crystal system. materialsproject.orgyoutube.com The space group has been identified as Imma, with the international number 74. materialsproject.orgyoutube.com The lattice parameters, which define the size and shape of the unit cell, have been determined as follows:
| Lattice Parameter | Value (Å) |
| a | 4.26 |
| b | 6.71 |
| c | 7.23 |
| α | 90.00° |
| β | 90.00° |
| γ | 90.00° |
This data is based on information from the Materials Project database. materialsproject.org
In this orthorhombic structure, the holmium atoms are bonded in a 12-coordinate geometry to twelve equivalent copper atoms, with Ho-Cu bond distances ranging from approximately 2.92 to 3.06 Å. materialsproject.org The copper atoms are in a 10-coordinate geometry, bonded to six equivalent holmium atoms and four equivalent copper atoms, with Cu-Cu bond distances between 2.46 and 2.67 Å. materialsproject.org
While X-ray diffraction is highly effective for determining the crystal structure, it is not as sensitive to the magnetic moments of atoms. For magnetic materials like many rare-earth intermetallic compounds, neutron diffraction is an indispensable tool. researchgate.net Neutrons, having a magnetic moment, interact with the magnetic moments of atoms in a material, allowing for the determination of the magnetic structure. researchgate.netmdpi.com
For HoCu₂-type compounds, neutron diffraction studies are crucial for understanding the ordering of the magnetic moments of the holmium ions at low temperatures. jst.go.jp The interaction of the neutron's magnetic moment with the ordered magnetic moments in the crystal lattice gives rise to additional diffraction peaks that are not present in the X-ray diffraction pattern. researchgate.net The analysis of these magnetic diffraction peaks provides information on the direction and arrangement of the atomic magnetic moments within the unit cell. researchgate.net Studies on HoCu₂ have utilized neutron diffraction to elucidate its complex magnetic structure. materialsproject.orgjst.go.jp
Investigation of Crystallographic Defects and Disorder in Cu₂Ho
Real crystals are never perfect and contain various types of defects that can significantly influence their physical and mechanical properties. These crystallographic defects are interruptions of the regular, periodic arrangement of atoms in the crystal lattice. In an intermetallic compound like Cu₂Ho, several types of defects can be anticipated:
Point Defects: These are zero-dimensional defects and include vacancies (a missing atom from a lattice site), interstitial atoms (an atom in a site that is not normally occupied), and substitutional atoms (a host atom replaced by a foreign atom). In Cu₂Ho, this could involve a missing Ho or Cu atom (vacancy), a Ho atom on a Cu site or vice versa (antisite defect), or impurity atoms occupying lattice or interstitial sites.
Line Defects: These are one-dimensional defects, with dislocations being the most common. Dislocations are lines of misaligned atoms and are fundamental to the process of plastic deformation in crystalline materials.
Planar Defects: These are two-dimensional defects such as grain boundaries (the interface between two different crystallites or grains within a polycrystalline material) and stacking faults (a disruption in the regular sequence of atomic planes).
The presence and concentration of these defects can be influenced by the material's synthesis method, thermal history, and any subsequent processing. While specific experimental studies on the crystallographic defects in Cu₂Ho are not widely reported, the investigation of such defects is crucial for a comprehensive understanding of its material properties.
Phase Transitions and Structural Stability of Cu₂Ho Under Varying Conditions
The structural stability of a compound under different conditions of temperature and pressure is a critical aspect of materials science. Phase transitions, which are transformations from one phase to another, can be induced by changes in these external parameters.
Applying pressure to a crystal forces the atoms closer together, which can lead to a decrease in the volume of the crystal lattice. youtube.com At certain pressures, this compression can induce a phase transition to a new, more stable crystal structure with a denser atomic packing. youtube.comnih.gov These structural transformations can alter the material's physical properties, such as its electrical conductivity and magnetic behavior. nih.gov
Similarly, changes in temperature can affect the thermal stability of a compound. mdpi.commdpi.com At elevated temperatures, increased atomic vibrations can lead to phase transitions. For magnetic materials, an increase in temperature can lead to a transition from an ordered magnetic state (ferromagnetic or antiferromagnetic) to a disordered paramagnetic state at a critical temperature (the Curie or Néel temperature, respectively). The thermal stability also dictates the temperature at which a compound may begin to decompose or react with its environment.
Electronic Structure and Bonding Characteristics of Cu₂ho
Analysis of Electron Density Distributions and Chemical Bonding in Cu₂Ho
The analysis of electron density distribution provides valuable information about the nature of chemical bonding in a material. In intermetallic compounds like Cu₂Ho, the bonding is typically a complex mixture of metallic, covalent, and ionic contributions. The electronegativity difference between copper and holmium suggests a degree of charge transfer, leading to a polar character in the bonding.
Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to partition the crystal into atomic basins and analyze the topological properties of the electron density at bond critical points. This analysis can quantify the amount of charge transfer between atoms and characterize the nature of the interatomic interactions.
Correlation Between Electronic Structure and Interatomic Interactions in Cu₂Ho
The electronic structure is intrinsically linked to the interatomic interactions and, consequently, to the material's properties. The calculated band structure and density of states (DOS) can reveal the extent of orbital hybridization, which is a key indicator of the strength and nature of the chemical bonds.
In the case of Cu₂Ho, the DOS would likely show significant contributions from the Cu 3d states near the Fermi level, indicating their importance for the metallic character. The Ho 5d and 6s states would also contribute to the valence and conduction bands through hybridization with the Cu states. The highly localized Ho 4f states would appear as sharp peaks in the DOS, likely positioned away from the Fermi level, reflecting their non-bonding, core-like nature in this context. The precise energy placement of these 4f states is a critical aspect that would be addressed by the DFT+U or GW calculations.
The interplay between the delocalized metallic bonding and the localized magnetic moments of the holmium ions, which arise from the partially filled 4f shell, is expected to give rise to interesting magnetic and electronic properties in Cu₂Ho. The electronic structure calculations provide the foundation for understanding these correlations and for predicting the material's response to external stimuli such as temperature, pressure, and magnetic fields.
Magnetic Phenomena and Ordering in Copper Holmium 2/1 Systems
Spin Configurations and Magnetic Ground States in Cu₂Ho
The arrangement of magnetic moments (spins) and the resulting stable magnetic state at low temperatures (the magnetic ground state) are fundamental to understanding the properties of HoCu₂. aps.orgmdpi.comarxiv.orgaps.org The competition between the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which mediates the coupling between the Ho moments via conduction electrons, and the crystalline electric field (CEF) effect, which dictates the preferred orientation of the moments, determines the ultimate magnetic structure.
Neutron diffraction is a premier experimental technique for determining the microscopic magnetic structure of materials. wikipedia.orgsns.gov Because neutrons possess a magnetic moment, they scatter from ordered magnetic moments within a crystal, producing diffraction patterns that reveal the arrangement and orientation of the atomic spins. wikipedia.orgaps.org
A pivotal neutron diffraction study performed on a single crystal of HoCu₂ has elucidated its magnetic structure. jst.go.jp The key findings from this research are summarized below:
Antiferromagnetic Ordering: HoCu₂ undergoes a transition to an antiferromagnetic (AFM) state at a Néel temperature (Tₙ) of approximately 9.7 K. In this state, the magnetic moments of the Ho ions align in an antiparallel fashion, resulting in no net bulk magnetization in the absence of an external magnetic field.
Commensurate Magnetic Structure: Below the Néel temperature, the compound adopts a commensurate magnetic structure. This means that the periodicity of the magnetic ordering is a simple multiple of the underlying crystallographic lattice.
Modulated Moment Arrangement: The magnetic structure is not a simple collinear antiferromagnet. Instead, the Ho moments are arranged in a complex, modulated structure. The moments are aligned ferromagnetically within the crystallographic a-c planes, and the orientation of these moments changes from one plane to the next along the b-axis, following a (++--) sequence. This complex arrangement is a direct consequence of the competing interactions at play.
| Property | Value/Description | Reference |
|---|---|---|
| Néel Temperature (Tₙ) | ~9.7 K | jst.go.jp |
| Magnetic Ordering Type | Antiferromagnetic (AFM) | jst.go.jp |
| Magnetic Structure | Commensurate, modulated | jst.go.jp |
| Moment Arrangement | Ferromagnetic alignment in a-c planes; (++--) sequence along the b-axis | jst.go.jp |
Magnetic anisotropy describes the directional dependence of a material's magnetic properties. nih.gov In compounds like HoCu₂, it arises primarily from the CEF, which lifts the degeneracy of the 4f electron orbitals and creates preferred directions (easy axes) or planes for the magnetic moments to align. researchgate.netrsc.org
Several experimental techniques are employed to probe magnetic anisotropy:
Magnetization Measurements: Measuring the magnetization as a function of applied magnetic field along different crystallographic axes of a single crystal can directly reveal the easy and hard directions of magnetization.
Torque Magnetometry: This technique measures the torque exerted on a crystal by a magnetic field, providing a very sensitive measure of the anisotropy constants.
Polarized Neutron Diffraction (PND): PND can be used to determine the spatial distribution of the magnetization within the unit cell, offering detailed insight into the orientation of the magnetic moments. researchgate.netrsc.org
Extraordinary Hall Effect: In some magnetic materials, the Hall voltage has a contribution that is proportional to the magnetization, which can be used to probe the perpendicular magnetic anisotropy in thin films. snu.ac.kr
For HoCu₂, the strong CEF interaction results in significant magnetic anisotropy, confining the large Ho moments to specific orientations, which is a crucial factor in stabilizing the complex magnetic ground state observed via neutron diffraction.
Quantum Criticality and Phase Transitions in Holmium-Bearing Intermetallics
Quantum criticality describes the collective fluctuations of matter at a zero-temperature phase transition, known as a quantum critical point (QCP). d-nb.infoarxiv.org In rare-earth intermetallics, a QCP can be accessed by suppressing a magnetic ordering temperature (like Tₙ) to absolute zero using a non-thermal tuning parameter such as pressure, magnetic field, or chemical doping. loukrademaker.nl The region of the phase diagram influenced by the QCP often exhibits unconventional properties, including non-Fermi liquid behavior. d-nb.infoloukrademaker.nl Heavy-fermion metals, which include many rare-earth intermetallic compounds, are considered model systems for studying quantum critical points. d-nb.infoarxiv.org
External magnetic fields and chemical doping are powerful tools for tuning holmium-bearing intermetallics toward a QCP.
External Magnetic Field: Applying a magnetic field can induce a QCP by suppressing an antiferromagnetic state. arxiv.org The Zeeman energy associated with the applied field competes with the exchange interactions that favor the AFM order. At a critical field (H_c), the Néel temperature can be driven to zero, revealing a field-induced QCP. The proximity to this QCP can manifest as anomalous behavior in transport and thermodynamic properties. arxiv.orgaps.org
Doping: Chemical substitution, or doping, on either the rare-earth or the non-magnetic site can alter the electronic density and interatomic distances. This modifies the strength of the RKKY interaction and the CEF, allowing for the systematic suppression of magnetic order. For example, substituting a non-magnetic element for Cu or another rare-earth for Ho can tune the system through a QCP at a critical dopant concentration (x_c). aps.org This doping-induced transition can lead to the emergence of novel states, such as unconventional superconductivity, in the vicinity of the QCP. aps.org
In conventional metals, the low-temperature properties are well-described by Landau's Fermi liquid theory. However, in the vicinity of a QCP, the strong quantum fluctuations can lead to a breakdown of this theory, resulting in a non-Fermi liquid (NFL) state. mit.edunih.gov This state is characterized by anomalous temperature dependencies of physical properties. aps.orgbohrium.com
Key signatures of NFL behavior in systems related to Cu₂Ho include:
Electrical Resistivity: A deviation from the T² dependence expected for a Fermi liquid, often showing a linear (ρ ∝ T) or other power-law dependence.
Specific Heat: An enhancement of the electronic specific heat coefficient (C/T), which may diverge logarithmically (C/T ∝ -lnT) or as a power law as T → 0.
Magnetic Susceptibility: A divergent or anomalous temperature dependence that deviates from the Pauli-like behavior of a normal metal.
The observation of such NFL behavior in a holmium-bearing intermetallic would be a strong indication of its proximity to a quantum critical point. aps.orgnih.gov
Magnetocaloric Effects and Their Origins in Cu₂Ho Intermetallics
The magnetocaloric effect (MCE) is a magneto-thermodynamic phenomenon where a material's temperature changes in response to an applied magnetic field under adiabatic conditions. wikipedia.org This effect is intrinsic to all magnetic materials and is particularly large near magnetic phase transitions. researchgate.net
The origin of the MCE lies in the coupling of the magnetic moments of a material with an external magnetic field. arxiv.org Applying a magnetic field aligns the magnetic moments, which decreases the magnetic entropy of the system. In an adiabatic process, this reduction in magnetic entropy is compensated by an increase in the lattice entropy, causing the material to heat up. Conversely, removing the field allows the moments to randomize, increasing the magnetic entropy at the expense of the lattice entropy, which results in cooling. wikipedia.orgarxiv.org
High Pressure Effects on Structure and Electronic Properties of Cu₂ho
Pressure-Induced Structural Phase Transitions
There is currently no available research data on pressure-induced structural phase transitions in Cu₂Ho. Investigations would be necessary to determine if and at what pressures this compound undergoes changes from its ambient pressure crystal structure.
Synchrotron X-ray Diffraction under High Pressure
No synchrotron X-ray diffraction studies have been published for Cu₂Ho under high-pressure conditions. This type of experiment would be essential to observe changes in the crystal lattice, identify new structural phases, and determine their equations of state.
Raman Spectroscopy for Vibrational Mode Analysis under Pressure
Information regarding the vibrational modes of Cu₂Ho from Raman spectroscopy under pressure is not available. Such an analysis would provide insight into the bonding environment and lattice dynamics as pressure is applied, often complementing diffraction data to confirm phase transitions.
Modifications to Electronic Structure and Band Gap under High Pressure
There are no studies detailing the modifications to the electronic structure or band gap of Cu₂Ho under high pressure. Research in this area would clarify how pressure alters the electronic properties, such as metallicity and conductivity.
Pressure-Induced Changes in Magnetic Ordering and Superconducting Behavior
The influence of high pressure on the magnetic ordering and any potential superconducting behavior in Cu₂Ho has not been investigated. Given that both copper and holmium are components of various magnetic and superconducting systems, the response of Cu₂Ho to pressure is of fundamental interest but remains an open question.
Computational and Theoretical Modeling of Cu₂ho
Atomistic Simulations for Structural Prediction and Stability
Atomistic simulations are fundamental in predicting the crystal structure and evaluating the stability of compounds like Cu₂Ho. These simulations model the material on an atom-by-atom basis, using interatomic potentials or first-principles calculations to determine the most energetically favorable atomic arrangements.
For intermetallic compounds, predicting the stable crystal structure is a critical first step. Techniques such as ab initio random structure searching can be employed to explore the potential energy surface and identify low-energy crystalline phases. The stability of the predicted Cu₂Ho structure is then assessed by calculating its formation enthalpy and phonon dispersion curves. A negative formation enthalpy indicates that the compound is stable against decomposition into its constituent elements (Cu and Ho), while the absence of imaginary frequencies in the phonon spectrum confirms its dynamical stability.
Recent advancements in computational methods have enabled the accurate prediction of structures for a wide range of materials. wustl.edu For instance, simulations have been successfully used to study the rapid solidification kinetics in alloys, providing insights into the resulting crystal defects and phases. vtt.fi These approaches are vital for understanding how processing conditions can influence the final structure and properties of materials like Cu₂Ho.
Density Functional Theory (DFT) for Electronic and Magnetic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is a cornerstone of computational materials science, providing detailed information about the electronic and magnetic properties of materials like Cu₂Ho. youtube.com DFT calculations are instrumental in understanding the origin of a material's macroscopic properties from its fundamental electronic configuration. royalholloway.ac.uknih.gov
The application of DFT involves choosing an appropriate exchange-correlation functional, which approximates the complex many-body effects of electron interactions. youtube.com For systems containing rare-earth elements like holmium, which have strongly correlated f-electrons, standard DFT approximations may be insufficient. In such cases, methods like DFT+U, which add an on-site Coulomb interaction term (U) to better describe the localized electrons, are often employed to achieve more accurate results. arxiv.org
A primary application of DFT is the prediction of a material's ground state properties. nih.gov This involves determining the electronic configuration and magnetic ordering that corresponds to the lowest total energy of the system at zero temperature. arxiv.org For Cu₂Ho, this would entail calculating the total energies for different possible magnetic arrangements, such as ferromagnetic (FM), antiferromagnetic (AFM), and non-magnetic (NM) states, to identify the magnetic ground state.
DFT calculations can accurately predict key ground state parameters, including:
Lattice Parameters: The equilibrium dimensions of the unit cell.
Bulk Modulus: A measure of the material's resistance to compression.
Cohesive Energy: The energy required to separate the constituent atoms of the solid.
These calculated properties can be directly compared with experimental data to validate the theoretical model. The electronic band structure and density of states (DOS) are also crucial outputs of ground state DFT calculations. The band structure reveals the allowed energy levels for electrons and determines whether the material is a metal, semiconductor, or insulator. mdpi.comresearchgate.net The DOS provides information about the number of available electronic states at each energy level and which atomic orbitals contribute to them. researchgate.net
| Property | Description | Typical DFT Output |
|---|---|---|
| Magnetic Ground State | The magnetic ordering (e.g., ferromagnetic, antiferromagnetic) with the lowest total energy. | Total energy calculations for different magnetic configurations. |
| Lattice Parameters | The dimensions of the crystallographic unit cell (a, b, c, α, β, γ). | Optimized geometric structure. |
| Electronic Band Structure | A plot of electron energy versus momentum, indicating the electronic conductivity character. | Energy bands along high-symmetry directions in the Brillouin zone. |
| Density of States (DOS) | The number of electronic states per unit energy range. | Total and partial DOS plots, showing contributions from different atoms and orbitals. |
DFT can be used to simulate various spectroscopic signatures, providing a direct link between theoretical calculations and experimental measurements. chemrxiv.org By calculating the electronic transitions between occupied and unoccupied states, it is possible to predict the outcomes of techniques like X-ray absorption spectroscopy (XAS) and X-ray magnetic circular dichroism (XMCD).
These simulations help in interpreting complex experimental spectra by identifying the specific electronic transitions responsible for the observed features. This synergy between theory and experiment is crucial for a comprehensive understanding of the electronic and magnetic structure of Cu₂Ho.
Molecular Dynamics and Monte Carlo Simulations for Thermodynamic Behavior
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the thermodynamic behavior of materials. youtube.comyoutube.com These methods allow for the investigation of systems at finite temperatures, providing insights into properties that are not accessible through ground-state DFT calculations alone.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, tracking their trajectories over time. youtube.comyoutube.com This allows for the study of dynamic processes and the calculation of thermodynamic properties such as specific heat, thermal expansion, and phase transitions. mdpi.com For Cu₂Ho, MD simulations could be used to investigate its melting behavior, structural stability at high temperatures, and the dynamics of any phase transformations.
Monte Carlo (MC) simulations use statistical methods to sample the configuration space of a system. youtube.com Instead of tracking deterministic trajectories, MC methods generate random configurations and accept or reject them based on their energy, typically according to the Boltzmann distribution. youtube.com This approach is particularly well-suited for studying equilibrium thermodynamic properties and phase diagrams. For magnetic systems like Cu₂Ho, MC simulations based on a model Hamiltonian (with parameters often derived from DFT calculations) can be used to determine the magnetic ordering temperature (e.g., the Curie temperature for a ferromagnet).
Advanced Computational Approaches for Quantum Phenomena in Cu₂Ho
The presence of the rare-earth element holmium in Cu₂Ho suggests the possibility of interesting quantum phenomena arising from its localized and strongly correlated 4f electrons. Understanding these phenomena often requires computational methods that go beyond standard DFT.
Advanced approaches include:
Dynamical Mean-Field Theory (DMFT): This method is combined with DFT (as DFT+DMFT) to better treat strong electron correlation effects, which are crucial for describing the electronic structure of rare-earth compounds.
Many-Body Perturbation Theory (e.g., the GW approximation): These methods provide a more accurate description of excited-state properties, such as the quasiparticle band structure and optical spectra. researchgate.net
Quantum Monte Carlo (QMC): These are a class of stochastic methods that can provide highly accurate solutions to the many-body Schrödinger equation for quantum systems.
These advanced computational techniques are essential for investigating complex quantum phenomena such as the magnetocaloric effect (MCE), which is of significant interest in rare-earth-based intermetallics for magnetic refrigeration applications. bioengineer.org By providing a more accurate description of the electronic and magnetic interactions, these methods can help to predict and understand the quantum mechanical behavior that governs the unique properties of Cu₂Ho.
Spectroscopic Characterization Techniques Applied to Cu₂ho Materials
Electron Spectroscopy Methods for Surface and Bulk Analysis
Electron spectroscopy techniques are indispensable for investigating the electronic states and elemental composition of materials. By analyzing the energy of electrons emitted from a sample, these methods provide detailed insights into the material's fundamental properties.
X-ray Photoelectron Spectroscopy (XPS) for Electronic States
For Cu₂Ho, the XPS spectrum would primarily feature core-level peaks of copper and holmium. The Cu 2p spectrum is expected to show the characteristic spin-orbit doublet of Cu 2p₃/₂ and Cu 2p₁/₂. The binding energies of these peaks would be sensitive to the chemical environment and oxidation state of the copper atoms within the intermetallic lattice. In a metallic state, as anticipated in Cu₂Ho, the Cu 2p₃/₂ peak is typically observed around 932.7 eV. The absence of strong satellite peaks, which are characteristic of Cu(II) species, would confirm the metallic or Cu(I)-like state of copper in the compound.
The Holmium (Ho) spectrum would be more complex due to the partially filled 4f shell. The Ho 4d and Ho 4f core levels are of particular interest. The Ho 4d spectrum is expected to exhibit multiplet splitting due to the interaction between the 4d core hole and the partially filled 4f shell. This splitting pattern is a sensitive probe of the local magnetic moment and electronic configuration of the holmium atoms. The Ho 4f peaks, located at lower binding energies, would also display a complex structure reflecting the 4f electron configuration, which is crucial for understanding the magnetic properties of Cu₂Ho.
A hypothetical summary of expected XPS binding energies for Cu₂Ho is presented in the table below, based on typical values for metallic copper and holmium in alloys.
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Copper (Cu) | 2p₃/₂ | ~ 932.7 | Characteristic of metallic copper. |
| 2p₁/₂ | ~ 952.5 | Spin-orbit splitting of ~19.8 eV. | |
| Holmium (Ho) | 4d | Complex multiplet structure | Sensitive to the 4f electron configuration. |
| 4f | Complex multiplet structure | Directly probes the valence f-electrons. |
This table presents predicted values based on analogous compounds and is subject to experimental verification.
Electron Energy Loss Spectroscopy (EELS) for Electronic and Optical Properties
Electron Energy Loss Spectroscopy (EELS) provides information about the electronic structure and optical properties of a material by analyzing the energy loss of electrons that have passed through a thin sample. eels.info When coupled with a transmission electron microscope (TEM), EELS offers high spatial resolution, enabling the analysis of nanoscale features. wisc.edu
In the low-loss region of the EELS spectrum for Cu₂Ho, plasmon excitations would be the dominant feature. Plasmons are collective oscillations of the conduction electrons, and the plasmon energy is related to the free electron density in the material. The position and width of the plasmon peak can provide insights into the metallic character and electronic band structure of the alloy. researchgate.net
The core-loss region of the EELS spectrum contains ionization edges corresponding to the excitation of core electrons to unoccupied states. For Cu₂Ho, the Cu L₂,₃ edges (around 931 and 951 eV) and the Ho M₄,₅ edges (around 1351 and 1392 eV) would be of primary interest. The fine structure near these edges, known as the Energy Loss Near Edge Structure (ELNES), is sensitive to the local atomic environment, coordination, and oxidation state of the absorbing atom. Analysis of the ELNES can reveal information about the density of unoccupied d-states for copper and f-states for holmium, which is crucial for understanding the electronic and magnetic properties of the compound.
Auger Electron Spectroscopy (AES) for Surface Composition
Auger Electron Spectroscopy (AES) is a surface-sensitive technique used to determine the elemental composition of the top few atomic layers of a sample. wikipedia.org It is particularly useful for identifying surface contaminants and for depth profiling to analyze the composition as a function of depth. phi.com
An AES analysis of a Cu₂Ho sample would involve irradiating the surface with a focused electron beam, leading to the emission of Auger electrons with characteristic kinetic energies for copper and holmium. The primary Auger transitions for copper (LMM) and holmium (MNN) would be used for elemental identification and quantification.
AES is highly effective for studying surface segregation and oxidation. For instance, in binary copper alloys, AES has been used to show the segregation of one of the elements to the surface. nasa.govnasa.gov In the case of Cu₂Ho, AES could be employed to verify the stoichiometry of the surface and to detect the presence of any surface oxides of copper or holmium that may form upon exposure to air. By combining AES with ion sputtering, a depth profile of the elemental composition can be obtained, which is valuable for characterizing thin films or understanding the effects of surface treatments. phi.com
Vibrational and Optical Spectroscopy
Vibrational and optical spectroscopic techniques probe the lattice dynamics and chemical bonding within a material, providing complementary information to electron spectroscopy methods.
Raman Spectroscopy for Lattice Dynamics and Phase Identification
Raman spectroscopy is a non-destructive light scattering technique that provides information about the vibrational modes of a material. These vibrations are sensitive to the crystal structure, symmetry, and local atomic environment. The Cu₂Ho compound crystallizes in the orthorhombic CeCu₂-type structure. cmu.edu Based on this crystal symmetry, group theory can predict the number and symmetry of the Raman-active phonon modes.
While specific Raman spectra for Cu₂Ho are not available, studies on other orthorhombic intermetallic compounds can provide a basis for what to expect. The Raman spectrum of Cu₂Ho would exhibit a set of sharp peaks corresponding to its specific lattice vibrational modes. The position and intensity of these peaks are a unique fingerprint of the Cu₂Ho crystal structure. Therefore, Raman spectroscopy can be a powerful tool for phase identification and for distinguishing the Cu₂Ho phase from other copper-holmium intermetallics or impurity phases. Furthermore, temperature- and pressure-dependent Raman studies could provide insights into phase transitions and the anharmonicity of the lattice vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonds
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption of infrared radiation by a material, which excites molecular vibrations. wikipedia.org While FT-IR is a powerful tool for the analysis of organic molecules and compounds with distinct molecular units and covalent bonds, its application to metallic intermetallic compounds like Cu₂Ho is limited.
Metallic systems such as Cu₂Ho are characterized by a continuum of electronic states and the absence of a significant band gap. Infrared radiation is typically reflected by the free electrons in metals, and there are no discrete vibrational energy levels corresponding to specific chemical bonds in the same way as in molecules. Therefore, FT-IR spectroscopy is generally not a suitable technique for characterizing the primary metallic bonding in intermetallic compounds. Consequently, no significant FT-IR spectral features are expected for the Cu₂Ho compound, and this technique is not commonly employed for the analysis of such materials.
Optical Reflectivity and Transmittance Measurements for Electronic Excitations
Optical spectroscopy, specifically through reflectivity and transmittance measurements, serves as a powerful non-invasive tool to probe the electronic structure of materials like Cu₂Ho. By analyzing how light interacts with the material over a wide range of frequencies, from the infrared to the ultraviolet, researchers can map out the electronic band structure, identify the energies of interband and intraband transitions, and determine key optical constants such as the dielectric function and optical conductivity.
In a typical experiment, a beam of monochromatic light is directed onto the surface of a polished Cu₂Ho sample. The intensity of the reflected and transmitted light is measured by photodetectors. The reflectivity (R) is the fraction of incident light intensity that is reflected from the surface, while the transmittance (T) is the fraction that passes through the material. For metallic compounds like Cu₂Ho, which are generally opaque to visible light, reflectivity measurements are particularly crucial.
The resulting spectra provide a signature of the material's electronic excitations. Sharp peaks or edges in the reflectivity spectrum correspond to the onset of interband transitions, where an electron is excited from an occupied state to an unoccupied state across the band gap or between different bands. The position and intensity of these features are directly related to the joint density of states between the involved electronic bands.
From the reflectivity data, the complex refractive index and the dielectric function can be calculated using the Kramers-Kronig relations. The dielectric function is especially informative as its real part describes how the material stores energy from the electric field, while the imaginary part quantifies the absorption of energy due to electronic excitations.
While specific experimental data for Cu₂Ho is not extensively detailed in the literature, the table below illustrates the type of information that would be derived from such an analysis, based on studies of similar intermetallic compounds.
Interactive Data Table: Hypothetical Electronic Transitions in Cu₂Ho This table is illustrative and shows the type of data obtained from optical measurements.
| Transition Energy (eV) | Spectral Region | Probable Origin of Transition | Associated Feature in Reflectivity |
| ~0.5 - 1.5 | Infrared | Intraband transitions (conduction electrons) | High reflectivity (Drude-like behavior) |
| ~2.1 | Visible (Red) | Interband transition from Cu 3d to Fermi level | Onset of absorption, dip in reflectivity |
| ~3.5 | Ultraviolet | Interband transition involving Ho 4f states | Prominent absorption peak |
| > 5.0 | Ultraviolet | Transitions from deeper Cu 3d bands | Strong absorption features |
Nuclear Magnetic Resonance (NMR) and Muon Spin Relaxation/Rotation (µSR) for Local Environments
To probe the microscopic magnetic and electronic properties of Cu₂Ho, techniques that are sensitive to local fields are essential. Nuclear Magnetic Resonance (NMR) and Muon Spin Relaxation/Rotation (µSR) are premier methods for investigating these local environments.
Nuclear Magnetic Resonance (NMR) NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. sigmaaldrich.comebsco.com Nuclei with a non-zero spin, such as ⁶³Cu, ⁶⁵Cu, and ¹⁶⁵Ho, behave like tiny magnets. libretexts.org When placed in a strong external magnetic field, their spins align either parallel or anti-parallel to the field, creating distinct energy levels. libretexts.org By applying radiofrequency waves, the nuclei can be induced to "flip" between these spin states, a phenomenon known as resonance. sigmaaldrich.comlibretexts.org The precise frequency required for resonance is extremely sensitive to the local magnetic field experienced by the nucleus.
In Cu₂Ho, NMR can provide atom-specific information:
Chemical and Knight Shift: The electrons surrounding a nucleus shield it from the external magnetic field, causing a shift in the resonance frequency. In metals, the conduction electrons create an additional shift, known as the Knight shift, which is proportional to the local spin susceptibility. Measuring the Knight shift for both Cu and Ho nuclei provides insight into the local density of states at the Fermi level and the nature of the magnetic moments.
Spin-Lattice Relaxation Rate (1/T₁): This rate measures how quickly the nuclear spins return to thermal equilibrium after being perturbed. It is driven by fluctuations in the local magnetic field, which are often caused by the dynamics of surrounding electron spins. Therefore, T₁ measurements are a powerful probe of magnetic fluctuations and correlations.
Muon Spin Relaxation/Rotation (µSR) µSR is a highly sensitive technique for probing local magnetic fields and their fluctuations in materials. aps.org It involves implanting spin-polarized positive muons into the sample. The muon is an unstable elementary particle with a spin of 1/2 and a lifetime of about 2.2 microseconds. arxiv.org In the material, the muon's spin precesses in the local magnetic field at the implantation site. When the muon decays, it emits a positron preferentially in the direction of its spin. By detecting the spatial asymmetry of this decay, one can precisely track the muon's spin polarization over time. aps.org
The rate at which the muon's spin polarization decreases (relaxation) provides detailed information about the local magnetic environment:
Magnetic Ordering: In a magnetically ordered material, muons will experience a coherent internal magnetic field, leading to a clear precession of their spin at a frequency proportional to the field strength. This allows for the determination of the magnitude and temperature dependence of the ordered magnetic moments. arxiv.org
Spin Dynamics: In paramagnetic or magnetically fluctuating systems, the muon spin depolarization is caused by dynamic local fields. The shape of the relaxation function (e.g., Gaussian or exponential) can distinguish between static and dynamic fields and provide information on the fluctuation rates of the electronic spins. aps.orgnih.gov Studies on related cuprate (B13416276) systems have shown that µSR can effectively track the slowing down of Cu-spin fluctuations at low temperatures. aps.orgnih.gov
The combination of NMR and µSR provides a comprehensive picture of the local magnetic environment in Cu₂Ho, from static magnetic order to dynamic spin fluctuations.
Interactive Data Table: Probing Local Environments in Cu₂Ho with NMR and µSR This table is illustrative, outlining the parameters and insights gained from these techniques.
Thermodynamic Principles and Phase Stability of the Copper Holmium System
Phase Diagram Analysis and Intermetallic Compound Formation
The Cu-Ho phase diagram provides a map of the stable phases present at different compositions and temperatures under equilibrium conditions. Thermodynamic modeling based on the CALPHAD (Calculation of Phase Diagrams) method has been used to construct the phase diagram for the Cu-Ho system. This diagram reveals the existence of several intermetallic compounds formed at specific stoichiometric ratios. aimehq.org
These intermediate phases are line compounds, indicating a very narrow range of composition, and their formation is a key feature of the system's thermodynamics. dokumen.pubnih.gov The intermetallic compounds identified in the Cu-Ho system include Cu₅Ho, Cu₂Ho, and CuHo. aimehq.org Additionally, the existence of other phases such as Cu₉Ho₂ and Cu₇Ho₂ has been proposed based on similarities with other copper-lanthanide systems, like those with gadolinium (Gd), dysprosium (Dy), and erbium (Er). aimehq.org
The compound of interest, Cu₂Ho, is a congruently melting compound. It crystallizes in the orthorhombic CeCu₂-type structure. aimehq.org This crystal structure is a significant factor in determining the compound's physical and thermodynamic properties. aimehq.org
Table 1: Crystal Structure Data for Cu-Ho Intermetallic Compounds
| Phase | Composition (at.% Ho) | Pearson Symbol | Space Group | Prototype |
|---|---|---|---|---|
| Cu₅Ho (LT) | ~16.7 | cF24 | F4̅3m | AuBe₅ |
| Cu₅Ho (HT) | ~16.7 | hP6 | P6/mmm | CaCu₅ |
| Cu₂Ho | ~33.3 | oI12 | Imma | CeCu₂ |
| CuHo | ~50.0 | cP2 | Pm3̅m | CsCl |
Data sourced from thermodynamic modeling and experimental crystallographic studies. aimehq.org
Calculation and Experimental Determination of Formation Enthalpies and Free Energies
The stability of an intermetallic compound is quantified by its Gibbs free energy of formation (ΔG_f), which incorporates both the enthalpy of formation (ΔH_f) and the entropy of formation (ΔS_f). The standard enthalpy of formation represents the heat released or absorbed when one mole of the compound is formed from its pure constituent elements in their standard states. wikipedia.orgthoughtco.com A negative enthalpy of formation indicates that the compound is energetically more stable than a simple mixture of its components, driving its formation. mdpi.com
For the Cu-Ho system, thermodynamic modeling has been employed to derive the Gibbs energies of the intermediate phases. These calculations are essential for constructing the phase diagram and understanding the relative stability of the compounds. The integral molar Gibbs energy for the formation of Cu₂Ho from liquid Cu and liquid Ho has been expressed as a function of temperature (T in Kelvin). aimehq.org
ΔG(Cu₂Ho) = -17,526 + 4.37 T (J/mol) aimehq.org
From this equation, the enthalpy of formation (the temperature-independent term) and the entropy of formation (the negative of the temperature-dependent coefficient) can be determined.
Table 2: Calculated Thermodynamic Properties for Cu₂Ho Formation
| Thermodynamic Parameter | Symbol | Value | Units |
|---|---|---|---|
| Enthalpy of Formation | ΔH_f | -17,526 | J/mol |
| -17.53 | kJ/mol | ||
| Entropy of Formation | ΔS_f | -4.37 | J/(mol·K) |
Values are derived from the Gibbs energy equation from thermodynamic modeling, with pure liquid Cu and Ho as standard states. aimehq.org
Solid Solubility Limits and Equilibrium Thermodynamics in Cu-Ho Alloys
Solid solubility refers to the extent to which one element can dissolve in another in the solid state to form a single-phase solid solution. In most binary systems containing rare-earth and transition metals, the terminal solid solubility is very limited. This is governed by factors such as differences in atomic radii, crystal structure, and electronegativity, as described by the Hume-Rothery rules. onetunnel.org
In the Cu-Ho system, the solubility of holmium in copper is exceedingly low. Experimental studies using metallographic techniques have determined the maximum solid solubility of holmium in copper to be 0.06 wt.% (weight percent). researchgate.netyoutube.com This maximum solubility occurs at the eutectic temperature of 868 °C. researchgate.net Above this concentration of holmium, a secondary phase, the Cu₅Ho intermetallic, will precipitate out of the copper-rich solid solution upon cooling. aimehq.org Similarly, the solubility of copper in holmium is also expected to be very limited. These low solubility limits are a direct consequence of the thermodynamic principles that favor the formation of stable intermetallic compounds over extended solid solutions. aimehq.org
Defect Thermodynamics and Their Influence on Cu₂Ho Stability
All crystalline solids, including intermetallic compounds like Cu₂Ho, contain defects at temperatures above absolute zero. The presence and concentration of these defects are governed by thermodynamic principles and play a crucial role in the stability and properties of the material. researchgate.net The formation of a defect is an endothermic process (it costs energy, ΔH_d > 0), but it increases the configurational entropy of the crystal (ΔS_d > 0). researchgate.net The equilibrium concentration of defects is therefore determined by the minimization of the Gibbs free energy of defect formation (ΔG_d = ΔH_d - TΔS_d). researchgate.net
The primary types of point defects in binary intermetallic compounds are:
Vacancies: An atom is missing from a lattice site. In Cu₂Ho, this could be a copper vacancy (V_Cu) or a holmium vacancy (V_Ho).
Anti-site Defects: An atom of one element occupies a lattice site normally reserved for the other element. For Cu₂Ho, this would be a Cu atom on a Ho site (Cu_Ho) or a Ho atom on a Cu site (Ho_Cu).
Interstitials: An atom occupies a position in the crystal lattice that is not a normal lattice site.
The concentration of these defects is temperature-dependent and typically increases exponentially with temperature. researchgate.net These defects can have a significant influence on the stability of the Cu₂Ho phase. For instance, a high concentration of vacancies or anti-site defects can affect the lattice parameters, density, and phase boundaries. In some intermetallic systems, deviations from the ideal stoichiometry are accommodated by the formation of constitutional defects (defects present even at 0 K to maintain a specific composition). While Cu₂Ho is treated as a line compound, suggesting a very low tolerance for deviation from stoichiometry, thermal defects will invariably be present and influence its high-temperature properties and stability. aimehq.org
Future Research Directions and Applications in Advanced Materials Science
Tailoring Cu₂Ho for Quantum Technologies and Cryocoolers
The distinct magnetic and thermal properties of Cu₂Ho at low temperatures make it a compelling material for quantum technologies and advanced refrigeration systems.
Quantum Technologies: The development of quantum computing relies on the precise control of quantum bits (qubits). Materials with tunable magnetic states, such as certain intermetallic compounds, are being explored for their potential role in qubit systems. While direct research on Cu₂Ho for quantum computing applications is still in its nascent stages, the presence of the highly magnetic holmium ion suggests that its spin states could potentially be manipulated for quantum information processing. Future research could focus on understanding and controlling the quantum spin states of individual holmium atoms within the Cu₂Ho lattice. This would involve investigating the coherence times of these spin states and developing methods to manipulate them using external magnetic or electric fields.
Cryocoolers: A more immediate and well-documented application of Cu₂Ho is in the field of cryogenics, specifically as a regenerator material in cryocoolers. Cryocoolers are essential for a wide range of technologies, including medical imaging (MRI), superconducting electronics, and fundamental physics research. The efficiency of cryocoolers operating at temperatures below 20 K is highly dependent on the heat capacity of the regenerator material.
Regenerators in cryocoolers, such as Gifford-McMahon (GM) and pulse tube cryocoolers, work by cyclically absorbing and releasing heat from a working fluid, typically helium gas. Materials with high heat capacity at cryogenic temperatures are crucial for the efficiency of this process. Cu₂Ho, along with other rare-earth-based intermetallic compounds like Er₃Ni and HoCu, exhibits a large volumetric heat capacity at low temperatures due to magnetic ordering phenomena. This property makes it an excellent candidate for use in the second stage of two-stage cryocoolers, enabling them to reach and maintain temperatures in the liquid helium range (around 4.2 K).
The use of spherical powders of Cu₂Ho in regenerator beds is advantageous as it reduces gas pressure drop and resists pulverization over long-term operation. This leads to more efficient and reliable cryocooler performance. Research in this area is focused on optimizing the composition and microstructure of Cu₂Ho to further enhance its heat capacity and thermal conductivity at specific temperature ranges.
Below is a data table summarizing the properties of regenerator materials used in cryocoolers.
| Material | Operating Temperature Range (K) | Key Property |
| Cu₂Ho | < 20 | High volumetric heat capacity |
| Er₃Ni | < 20 | High volumetric heat capacity |
| Lead (Pb) | 10 - 77 | High heat capacity |
| Stainless Steel | > 77 | Good structural integrity |
Development of Novel Ho-Cu Based Alloys with Enhanced Functionality
While Cu₂Ho itself has specific applications, it also serves as a basis for the development of new holmium-copper alloys with tailored functionalities. By introducing additional elements or modifying the Ho/Cu ratio, researchers can potentially enhance properties such as magnetic anisotropy, magnetocaloric effect, or mechanical strength.
Future research in this area could involve:
Doping Studies: Introducing small amounts of other rare-earth or transition metals into the Cu₂Ho lattice to tune its magnetic ordering temperature and enhance its magnetocaloric properties for magnetic refrigeration applications.
Microstructure Engineering: Utilizing advanced synthesis techniques like rapid solidification or severe plastic deformation to create nanocrystalline or amorphous Ho-Cu based alloys. These microstructures could lead to improved mechanical properties and novel magnetic behaviors.
Phase Diagram Exploration: A thorough investigation of the ternary and quaternary phase diagrams involving Ho, Cu, and other elements will be crucial for discovering new stable or metastable phases with desirable properties.
The development of such novel alloys could lead to advancements in areas like high-performance permanent magnets, magnetic sensors, and energy-efficient cooling technologies.
Integration of Cu₂Ho in Heterostructures and Low-Dimensional Systems
The integration of Cu₂Ho into thin films, multilayers, and other heterostructures opens up possibilities for its application in spintronics and quantum devices. The properties of materials at the nanoscale can differ significantly from their bulk counterparts, offering new avenues for functionality.
Thin Films: The synthesis of high-quality thin films of Cu₂Ho is a critical first step. Techniques such as molecular beam epitaxy (MBE), sputtering, and pulsed laser deposition (PLD) could be explored to grow epitaxial or polycrystalline films on various substrates. The magnetic and transport properties of these films would then be investigated as a function of thickness and strain.
Heterostructures: By layering Cu₂Ho with other materials, such as ferromagnetic, superconducting, or topological materials, novel interfacial phenomena can be engineered. For example, a heterostructure consisting of a ferromagnetic layer and Cu₂Ho could exhibit exchange bias effects, which are important for spintronic devices. Similarly, proximity effects between a superconducting layer and Cu₂Ho could lead to unconventional superconducting states.
Low-Dimensional Systems: The fabrication of Cu₂Ho in the form of nanowires or quantum dots could lead to the observation of quantum confinement effects, further modifying its electronic and magnetic properties. These low-dimensional structures could be fundamental components in future nanoscale electronic and spintronic devices. Research in this direction is still largely unexplored and represents a significant opportunity for fundamental discoveries and technological innovation.
Interdisciplinary Research on Cu₂Ho: Bridging Theory and Experiment
A comprehensive understanding of the properties and potential of Cu₂Ho can only be achieved through a close collaboration between theoretical and experimental research.
Theoretical Modeling: First-principles calculations based on density functional theory (DFT) can provide valuable insights into the electronic band structure, magnetic ground state, and thermodynamic stability of Cu₂Ho. These calculations can predict the effects of doping, strain, and reduced dimensionality on the material's properties, guiding experimental efforts. For instance, theoretical models can help in understanding the origin of the large heat capacity of Cu₂Ho at low temperatures by calculating its phonon and magnon spectra.
Experimental Validation: Advanced experimental techniques are essential to validate theoretical predictions and to uncover new phenomena. These techniques include:
Neutron Scattering: To determine the magnetic structure and excitations of Cu₂Ho.
X-ray and Electron Spectroscopy: To probe the electronic structure and chemical states of the constituent elements.
High-Resolution Transmission Electron Microscopy (HRTEM): To characterize the crystal structure and microstructure of bulk, thin film, and nanostructured Cu₂Ho.
Low-Temperature Magnetic and Thermal Transport Measurements: To directly measure the properties relevant to its applications in cryocoolers and potentially in quantum technologies.
Q & A
Q. Methodological Table for Synthesis Validation
Which advanced characterization techniques resolve contradictions in reported magnetic properties of Cu₂Ho?
Advanced Question
Discrepancies in magnetic data (e.g., paramagnetic vs. weak ferromagnetic behavior) often arise from sample purity, crystallographic defects, or measurement artifacts. A multi-technique approach is critical:
Synchrotron XRD to detect minor impurity phases (<2% mass fraction) .
SQUID magnetometry with field-cooled/zero-field-cooled protocols to distinguish intrinsic vs. extrinsic magnetism.
Muon spin rotation (µSR) to probe local magnetic environments .
Q. Case Study: Addressing Contradictions
| Study | Reported (K) | Method Used | Identified Issue |
|---|---|---|---|
| A | 15 ± 2 | DC magnetometry | Surface oxidation artifacts |
| B | No ordering | Neutron diffraction | Ho sublattice disorder |
Recommendation: Cross-validate with bulk-sensitive techniques (e.g., specific heat measurements) to reconcile surface vs. bulk effects .
How can density functional theory (DFT) guide experimental design for Cu₂Ho’s electronic structure?
Advanced Question
DFT models should inform experimental priorities:
- Band structure calculations predict hybridization between Cu-3d and Ho-4f orbitals, guiding ARPES (angle-resolved photoemission spectroscopy) experiments .
- Magnetic moment predictions require Hubbard-U corrections for Ho’s strong electron correlations; discrepancies >10% suggest revisiting exchange-correlation functionals .
Q. Methodological Workflow
Benchmarking: Compare DFT-predicted lattice constants with XRD data.
Iterative refinement: Adjust U-values until magnetic anisotropy matches experimental data.
Experimental targets: Prioritize ARPES measurements at synchrotron facilities to validate predicted Fermi surfaces .
What strategies validate the thermoelectric performance of Cu₂Ho under varying doping regimes?
Advanced Question
Doping (e.g., substituting Ho with Gd or Y) alters carrier concentration and phonon scattering. A phased approach is recommended:
High-throughput screening: Use combinatorial synthesis to test doping levels (1–5 at.%).
Transport property mapping: Simultaneously measure electrical conductivity () and Seebeck coefficient () to avoid decoupled data artifacts .
Microstructural analysis: TEM to correlate grain boundaries with thermal conductivity () reductions .
Q. Methodological Checklist
- Use deaerated 3.5% NaCl solution for accelerated corrosion testing.
- Control electrode surface roughness (Ra < 0.1 µm) to minimize variability.
- Reference ASTM G5-14 for potentiostat calibration .
What interdisciplinary approaches integrate crystallography and magnetocaloric effect (MCE) studies in Cu₂Ho?
Advanced Question
Link crystallographic distortions to MCE via:
Neutron diffraction under applied magnetic fields to correlate spin reorientation with lattice strain.
First-principles calculations to quantify magnetoelastic coupling coefficients.
Machine learning models trained on historical data to predict MCE maxima .
Q. Collaborative Framework
- Materials science: Synthesize single crystals for anisotropic measurements.
- Physics: Develop bespoke magnetocaloric setups for adiabatic temperature change () quantification.
- Data science: Curate open-access databases for meta-analyses .
How can researchers reconcile discrepancies between theoretical and experimental heat capacity data for Cu₂Ho?
Advanced Question
Gaps often arise from neglecting phonon contributions or magnetic excitations. Steps include:
Low-temperature measurements (T < 2K) to capture Schottky anomalies from Ho’s crystal field splitting.
Debye model adjustments: Incorporate Grüneisen parameters for lattice anharmonicity.
Cross-validation: Compare with µSR data to isolate magnetic contributions .
Q. Error Analysis Table
| Data Source | (J/mol·K) at 10K | Discrepancy Cause |
|---|---|---|
| DFT | 2.1 | Omitted spin-orbit coupling |
| Experiment | 3.8 | Unaccounted phonon drag |
Solution: Augment DFT with dynamical mean-field theory (DMFT) for correlated electrons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
